molecular formula C10H11ClF3NO B13055872 (1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL

(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13055872
M. Wt: 253.65 g/mol
InChI Key: DHBOVKQSAWFJOG-ANLVUFKYSA-N
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Description

(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a chlorinated aromatic ring, and a trifluoromethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-(trifluoromethyl)benzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key step involves the condensation of the aldehyde with the chiral amine under controlled conditions to form the desired product. This reaction is often catalyzed by a suitable base and may require specific temperature and solvent conditions to achieve high yield and enantiomeric purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high efficiency, yield, and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include imines, oximes, secondary amines, tertiary amines, and various substituted aromatic compounds.

Scientific Research Applications

(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring and trifluoromethyl group contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activities.

    (1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL: A similar compound with a fluorine atom instead of chlorine, affecting its reactivity and interactions.

    (1R,2R)-1-Amino-1-[2-chloro-4-(methyl)phenyl]propan-2-OL: A compound with a methyl group instead of trifluoromethyl, leading to different chemical and biological properties.

Uniqueness

The presence of the trifluoromethyl group in (1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL imparts unique chemical stability and lipophilicity, making it distinct from other similar compounds

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(1R,2R)-1-amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11ClF3NO/c1-5(16)9(15)7-3-2-6(4-8(7)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1

InChI Key

DHBOVKQSAWFJOG-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=C(C=C1)C(F)(F)F)Cl)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)C(F)(F)F)Cl)N)O

Origin of Product

United States

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